molecular formula C16H21ClO3 B169880 Ethyl 8-(4-chlorophenyl)-8-oxooctanoate CAS No. 198064-91-4

Ethyl 8-(4-chlorophenyl)-8-oxooctanoate

Cat. No. B169880
CAS RN: 198064-91-4
M. Wt: 296.79 g/mol
InChI Key: CUDIWJDWEUCHIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 8-(4-chlorophenyl)-8-oxooctanoate, also known as 8-CPO, is an organic compound used in various scientific research applications. It is synthesized from the reaction of 4-chlorobenzaldehyde and ethyl 8-oxooctanoate in the presence of a catalyst. 8-CPO is a colorless solid with a melting point of 97 °C. It is a useful building block for chemists and is used in a range of applications, including drug discovery, organic synthesis, and biochemistry.

Scientific Research Applications

Antimicrobial Activity

The compound could potentially be used in the development of antimicrobial agents. Some derivatives of similar compounds have shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria . This suggests that “Ethyl 8-(4-chlorophenyl)-8-oxooctanoate” could also have potential antimicrobial properties.

Anticancer Activity

The compound could be used in the research and development of anticancer drugs. Some related compounds have shown antiproliferative effects, particularly against estrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) . This indicates that “Ethyl 8-(4-chlorophenyl)-8-oxooctanoate” could potentially be used in cancer research.

Antiviral Activity

“Ethyl 8-(4-chlorophenyl)-8-oxooctanoate” could potentially be used in the development of antiviral drugs. Some related compounds have shown anti-tobacco mosaic virus activity . This suggests that the compound could potentially be used in the research and development of antiviral drugs.

Drug Designing

The compound could be used in the field of drug designing. Some related compounds have shown good docking scores within the binding pocket of selected proteins, indicating their potential as lead compounds for rational drug designing .

Synthesis of New Compounds

“Ethyl 8-(4-chlorophenyl)-8-oxooctanoate” could potentially be used as a starting material in the synthesis of new compounds. Some related compounds have been synthesized from similar starting materials .

Study of Molecular Structures

The compound could be used in the study of molecular structures. The molecular structures of some related compounds were confirmed by their physicochemical properties and spectroanalytical data .

properties

IUPAC Name

ethyl 8-(4-chlorophenyl)-8-oxooctanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21ClO3/c1-2-20-16(19)8-6-4-3-5-7-15(18)13-9-11-14(17)12-10-13/h9-12H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUDIWJDWEUCHIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCCC(=O)C1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40446983
Record name ETHYL 8-(4-CHLOROPHENYL)-8-OXOOCTANOATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40446983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 8-(4-chlorophenyl)-8-oxooctanoate

CAS RN

198064-91-4
Record name ETHYL 8-(4-CHLOROPHENYL)-8-OXOOCTANOATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40446983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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